Navigating the Pyrimidine Landscape: A Technical Guide to 1-(2-(methylthio)pyrimidin-4-yl)ethanone
Navigating the Pyrimidine Landscape: A Technical Guide to 1-(2-(methylthio)pyrimidin-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(2-(methylthio)pyrimidin-4-yl)ethanone, a key heterocyclic building block in medicinal and agricultural chemistry. Recognizing the potential for isomeric ambiguity, this document addresses the specific properties and synthesis of the title compound while also drawing comparisons to its closely related and more extensively studied analogue, 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone. This guide is designed to equip researchers with the foundational knowledge required for the effective handling, application, and derivatization of these important pyrimidine scaffolds.
Core Compound Identification and Properties
A critical first step in any research endeavor is the unambiguous identification of the chemical entity of interest. The pyrimidine core, with its varied substitution patterns, necessitates careful attention to nomenclature and corresponding identifiers.
1-(2-(methylthio)pyrimidin-4-yl)ethanone
This is the principal subject of this guide. Its structure features an acetyl group at the 4-position and a methylthio group at the 2-position of the pyrimidine ring.
| Property | Value |
| CAS Number | 496863-48-0[1] |
| Molecular Formula | C₇H₈N₂OS |
| IUPAC Name | 1-(2-(methylthio)pyrimidin-4-yl)ethanone |
| Synonyms | 4-Acetyl-2-methylthiopyrimidine |
Comparative Isomer: 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone
This closely related isomer features the acetyl group at the 5-position and an additional methyl group at the 4-position. It is a well-documented intermediate with established applications.
| Property | Value | Source(s) |
| CAS Number | 66373-26-0 | [2][3] |
| Molecular Formula | C₈H₁₀N₂OS | [2][3] |
| Molecular Weight | 182.25 | [2] |
| Appearance | White needles | [2] |
| Melting Point | 85 - 88 °C | [2] |
| Purity | ≥ 98-99% (HPLC) | [2][3] |
The seemingly minor difference in the placement of the acetyl group (position 4 vs. 5) can significantly influence the molecule's electronic properties, reactivity, and ultimately its biological activity. The 4- and 5-positions on the pyrimidine ring are not electronically equivalent, which has profound implications for their role as synthons in drug discovery.[4]
Synthesis of 1-(2-(methylthio)pyrimidin-4-yl)ethanone
The synthesis of pyrimidine derivatives often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine or a related species.[5][6] For 4-pyrimidone-2-thioethers, a common route involves the reaction of S-alkylisothioureas with β-ketoesters.[7]
A one-pot, two-stage process is a modern and efficient approach to synthesizing such scaffolds, offering advantages in terms of yield and functional group tolerance.[7]
General Synthetic Workflow
The synthesis of 1-(2-(methylthio)pyrimidin-4-yl)ethanone can be conceptualized through a base/acid-mediated condensation reaction.
Caption: Generalized one-pot synthesis workflow for 4-pyrimidone-2-thioethers.
Illustrative Experimental Protocol
The following is a representative protocol based on established methods for analogous compounds and should be adapted and optimized for specific laboratory conditions.
-
Reaction Setup: To a solution of an appropriate β-ketoester (1.0 equivalent) in a suitable solvent such as 2-MeTHF at 0 °C, add S-alkylisothiouronium salt (1.1 equivalents).[7]
-
Base-Mediated Condensation: Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.1 equivalents) dropwise. Allow the reaction to stir at 0 °C for several hours (e.g., 18 hours) to facilitate the initial condensation.[7]
-
Acid-Mediated Cyclization: To the reaction mixture, add a strong acid such as triflic acid (TfOH) (1.0 equivalent) dropwise.[7]
-
Heating and Workup: Heat the reaction mixture to approximately 50 °C and stir for 3-5 hours until the reaction is complete as monitored by TLC or LC-MS.[7]
-
Isolation and Purification: Upon completion, the reaction is cooled, quenched, and the product is extracted using an organic solvent. The crude product is then purified by standard methods such as column chromatography or recrystallization.
Applications in Research and Development
Pyrimidine derivatives are a cornerstone of medicinal chemistry due to their presence in nucleobases and their versatile biological activities.[8] They are integral to the development of drugs for a wide range of diseases.
Role as a Pharmaceutical Intermediate
1-(2-(methylthio)pyrimidin-4-yl)ethanone and its isomers serve as versatile building blocks for more complex, biologically active molecules. The methylthio group at the 2-position can be readily oxidized to a methylsulfonyl group, which is an excellent leaving group for subsequent nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various amine-containing fragments, a common strategy in drug design.
Caption: Key derivatization pathway for methylthiopyrimidines in drug discovery.
Established Applications of the Isomeric Scaffold
While specific biological data for 1-(2-(methylthio)pyrimidin-4-yl)ethanone is limited in public literature, the applications of its isomer, 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone (CAS 66373-26-0), are well-documented and provide valuable insights into the potential of this chemical class:
-
Pharmaceutical Development: It is a crucial building block in the synthesis of compounds targeting specific biological pathways, with applications in developing antiviral and anticancer agents.[2]
-
Agrochemical Chemistry: This compound is utilized in the creation of fungicides and herbicides, contributing to crop protection.[2]
-
Biochemical Research: It is employed in studies related to enzyme inhibition and receptor binding, helping to identify new therapeutic targets.
The pyrimidine core is a privileged scaffold in numerous approved drugs, highlighting its importance. For example, pyrimidine derivatives have been developed as potent inhibitors of kinases, which are crucial targets in oncology.[9]
Safety and Handling
Proper handling of chemical reagents is paramount for researcher safety. The following information is based on data for 1-(2-(methylthio)pyrimidin-4-yl)ethanone and structurally related compounds.
Hazard Identification
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Eye Damage/Irritation: Causes serious eye damage.
-
Respiratory Irritation: May cause respiratory irritation.[10][11]
-
Aquatic Hazard: Harmful to aquatic life with long-lasting effects.
Recommended Precautions and PPE
| Precaution Type | Recommendation | Source(s) |
| Handling | Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust/fumes. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. | [10][11] |
| Eye Protection | Wear tightly fitting safety goggles or a face shield. | [10] |
| Hand Protection | Wear impermeable chemical-resistant gloves. | [10][11] |
| Skin Protection | Wear appropriate protective clothing to prevent skin exposure. | [10][11] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | [12] |
First Aid Measures
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist or POISON CENTER.
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[11]
Conclusion
1-(2-(methylthio)pyrimidin-4-yl)ethanone represents a valuable, albeit less documented, building block within the rich field of pyrimidine chemistry. Its strategic placement of functional groups offers a distinct set of synthetic opportunities for accessing novel chemical matter. By understanding its properties, synthesis, and potential derivatization pathways—informed by the extensive research on related isomers—scientists can effectively leverage this compound in the pursuit of new therapeutics and agrochemicals. As with all chemical research, a thorough understanding of safety and handling protocols is essential for responsible and successful experimentation.
References
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Chem-Impex. (n.d.). 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone. Retrieved from [Link]
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Gogoi, D., et al. (2021). Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells. Molecules, 26(16), 4935. [Link]
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GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128. [Link]
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Chikhale, R. V., et al. (2012). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Journal of the Korean Chemical Society, 56(2), 245-250. [Link]
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ResearchGate. (2025, August 9). Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity. Request PDF. [Link]
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Molecules. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]
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Appretech Scientific Limited. (n.d.). 1-[4-Methyl-2-(methylthio)pyrimidin-5-yl]ethanone. Retrieved from [Link]
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Royal Society of Chemistry. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances. [Link]
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Journal of Pharmaceutical and Biomedical Analysis. (2021). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Elsevier. [Link]
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MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules. [Link]
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MDPI. (2023, June 2). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules. [Link]
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Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
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Journal of Medicinal Chemistry. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. PubMed. [Link]
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